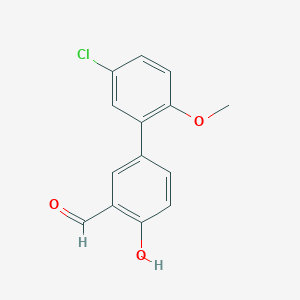
6-(3,4-Dichlorophenyl)-2-formylphenol, 95%
Vue d'ensemble
Description
6-(3,4-Dichlorophenyl)-2-formylphenol, 95% (6-DCFP-2-FP) is a highly reactive, water-soluble compound used in a variety of scientific research applications. It is a synthetic phenol derivative with a wide range of biochemical and physiological effects. 6-DCFP-2-FP is a versatile compound that can be used in a variety of laboratory experiments and has been used in a variety of scientific research applications.
Applications De Recherche Scientifique
6-(3,4-Dichlorophenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications, including cell culture studies, enzyme assays, and drug discovery. It has also been used in the study of the biochemical effects of various compounds, such as the effect of different drugs on the nervous system. Additionally, 6-(3,4-Dichlorophenyl)-2-formylphenol, 95% has been used in the study of the physiological effects of various compounds, such as the effect of different drugs on the cardiovascular system.
Mécanisme D'action
6-(3,4-Dichlorophenyl)-2-formylphenol, 95% is a highly reactive compound that binds to a variety of proteins and enzymes in the body. It has been found to bind to cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, 6-(3,4-Dichlorophenyl)-2-formylphenol, 95% has been found to bind to a variety of other proteins, such as those involved in the regulation of cell death and the synthesis of neurotransmitters.
Biochemical and Physiological Effects
6-(3,4-Dichlorophenyl)-2-formylphenol, 95% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450 enzymes, which can lead to a decrease in the metabolism of drugs and other compounds. Additionally, 6-(3,4-Dichlorophenyl)-2-formylphenol, 95% has been found to inhibit the activity of a variety of other proteins, such as those involved in the regulation of cell death and the synthesis of neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
6-(3,4-Dichlorophenyl)-2-formylphenol, 95% has several advantages and limitations for laboratory experiments. One advantage is its high reactivity, which makes it useful in a variety of experiments. Additionally, its water solubility makes it easy to use in a variety of laboratory settings. However, 6-(3,4-Dichlorophenyl)-2-formylphenol, 95% is also highly toxic and should be handled with caution.
Orientations Futures
There are several future directions for research involving 6-(3,4-Dichlorophenyl)-2-formylphenol, 95%. One potential direction is to further investigate its biochemical and physiological effects. Additionally, further research could be conducted to determine the potential therapeutic applications of 6-(3,4-Dichlorophenyl)-2-formylphenol, 95%. Additionally, further research could be conducted to investigate the potential adverse effects of 6-(3,4-Dichlorophenyl)-2-formylphenol, 95%. Finally, further research could be conducted to investigate the potential uses of 6-(3,4-Dichlorophenyl)-2-formylphenol, 95% in drug development and drug delivery.
Propriétés
IUPAC Name |
3-(3,4-dichlorophenyl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-11-5-4-8(6-12(11)15)10-3-1-2-9(7-16)13(10)17/h1-7,17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZJZDBBYLSEGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC(=C(C=C2)Cl)Cl)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685285 | |
| Record name | 3',4'-Dichloro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,4-Dichlorophenyl)-2-formylphenol | |
CAS RN |
1261986-73-5 | |
| Record name | 3',4'-Dichloro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![6-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378672.png)